N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method involves the condensation of anthracene-9-carbaldehyde with a hydrazide derivative under reflux conditions in ethanol. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from a suitable solvent mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce the corresponding hydrazine derivative.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as DNA intercalation and inhibition of key enzymes. The anthracene moiety may facilitate intercalation into DNA, while the triazole ring could interact with enzyme active sites, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthracene-9-methanol.
Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the combination of anthracene and triazole moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and as a potential therapeutic agent .
Properties
Molecular Formula |
C35H31N5OS |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C35H31N5OS/c1-35(2,3)27-19-17-24(18-20-27)33-38-39-34(40(33)28-13-5-4-6-14-28)42-23-32(41)37-36-22-31-29-15-9-7-11-25(29)21-26-12-8-10-16-30(26)31/h4-22H,23H2,1-3H3,(H,37,41)/b36-22+ |
InChI Key |
HJWJXSIDMJBVBX-HPNXWYHWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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